molecular formula C5H14ClNO B1446840 Ethyl(2-methoxyethyl)amine hydrochloride CAS No. 850335-59-0

Ethyl(2-methoxyethyl)amine hydrochloride

Cat. No.: B1446840
CAS No.: 850335-59-0
M. Wt: 139.62 g/mol
InChI Key: UUCSUFIUOHCVFK-UHFFFAOYSA-N
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Description

Ethyl(2-methoxyethyl)amine hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of 2-methoxyethylamine, where an ethyl group is attached to the nitrogen atom. This compound is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ethyl(2-methoxyethyl)amine hydrochloride typically involves the reaction of 2-methoxyethylamine with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where 2-methoxyethylamine and ethyl chloride are continuously fed into the reactor along with a base. The reaction mixture is then passed through a series of purification steps to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-methoxyethyl)amine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with alkyl halides to form substituted amines.

    Oxidation Reactions: It can be oxidized to form corresponding amides or nitriles.

    Reduction Reactions: It can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Substituted amines.

    Oxidation Reactions: Amides or nitriles.

    Reduction Reactions: Primary amines.

Scientific Research Applications

Ethyl(2-methoxyethyl)amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is employed in the modification of biomolecules for studying their functions.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and polymers.

Comparison with Similar Compounds

Ethyl(2-methoxyethyl)amine hydrochloride can be compared with other similar compounds such as:

    2-Methoxyethylamine: Lacks the ethyl group, making it less hydrophobic.

    (2-Methoxyethyl)methylamine: Contains a methyl group instead of an ethyl group, resulting in different reactivity and properties.

    2-Aminoethyl methyl ether: Similar structure but with different functional groups, leading to varied applications and reactivity.

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

N-ethyl-2-methoxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-3-6-4-5-7-2;/h6H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCSUFIUOHCVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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